2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes benzenesulfonyl, dichloroanilino, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to form N-(benzenesulfonyl)-2,3-dichloroaniline. This intermediate is then reacted with 2,4-difluoroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of benzenesulfonyl and dichloroanilino groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used as a fluorinating agent in organic synthesis.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical properties.
Uniqueness
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloroanilino and difluorophenyl groups sets it apart from other benzenesulfonyl derivatives, providing a broader range of applications and potential benefits in various fields of research.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F2N2O3S/c21-15-7-4-8-18(20(15)22)26(30(28,29)14-5-2-1-3-6-14)12-19(27)25-17-10-9-13(23)11-16(17)24/h1-11H,12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIRASVLBVHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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